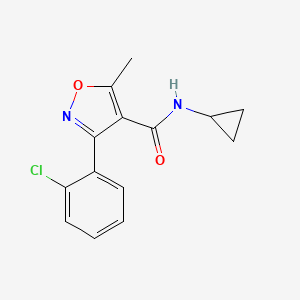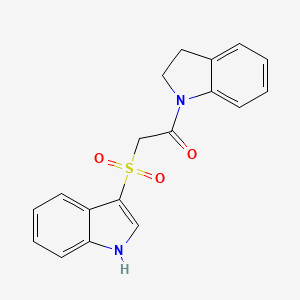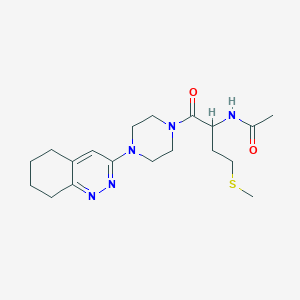
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound known for its intricate structure and potential applications in various fields of science. This compound features a quinoline moiety, a naphthalene sulfonamide group, and a methoxyacetyl substituent, which together contribute to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One of the starting materials could be 1,2,3,4-tetrahydroquinoline, which undergoes acylation with 2-methoxyacetyl chloride to yield the corresponding acylated product. This intermediate is then subjected to sulfonamide formation with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
The industrial production of this compound would likely follow similar synthetic routes, scaled up to accommodate larger quantities. Optimized reaction conditions, including temperature control, reagent purity, and efficient purification processes, are crucial to achieving high yields and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyacetyl and tetrahydroquinoline units.
Reduction: : Reduction reactions might target the sulfonamide and quinoline moieties.
Substitution: : The compound may participate in nucleophilic and electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Halogenating agents, nucleophiles such as amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions vary based on the conditions and reagents used, but might include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can serve as a model compound for studying complex organic reactions and mechanisms. Its synthesis and reactivity provide insights into the behavior of similar structures.
Biology
The compound's structural complexity allows it to interact with biological macromolecules, making it a candidate for biochemical studies, potentially as an inhibitor or modulator of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties. Its interaction with biological targets could pave the way for developing new therapeutic agents.
Industry
The compound may also find uses in material science, particularly in designing new materials with specific chemical or physical properties based on its unique structure.
作用机制
The compound's mechanism of action likely involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The methoxyacetyl and sulfonamide groups could interact with active sites, while the quinoline and naphthalene rings stabilize the interaction through π-π stacking or hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-naphthalene-2-sulfonamide
N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to the presence of the methoxyacetyl group, which may impart unique reactivity and biological activity, differentiating it from its analogs.
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-15-22(25)24-12-4-7-17-8-10-19(14-21(17)24)23-29(26,27)20-11-9-16-5-2-3-6-18(16)13-20/h8-11,13-14,23H,2-7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYPRDADJYMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)
![benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate](/img/structure/B2589016.png)
![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/new.no-structure.jpg)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![3-fluoro-4-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2589026.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide](/img/structure/B2589034.png)
